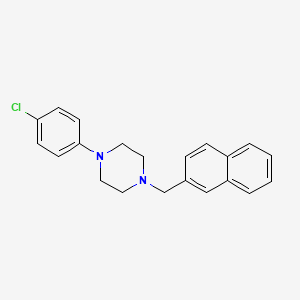

![molecular formula C10H10N4OS2 B5616200 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B5616200.png)

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide” is a chemical compound that belongs to the class of thiadiazole derivatives . Thiadiazole derivatives are known to be heterocyclic bioactive compounds . They have been synthesized and screened for various biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions with hydrazonoyl halides . For instance, some N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . Initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Scientific Research Applications

Antimycobacterial Agents

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide: derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. These compounds have shown activity against the M. tuberculosis H37Rv strain , which is significant given the global impact of tuberculosis (TB). The derivatives were tested using the microplate alamar blue assay (MABA), and although they were less active than standard drugs like streptomycin and isoniazid, they still exhibited notable antimycobacterial activity .

Insecticidal Activities

Derivatives of this compound have been designed and synthesized with the aim of discovering natural product-based insecticidal agents. These derivatives have been tested against various pests such as the cotton bollworm, corn borer, and diamondback moth. Some of the synthesized compounds demonstrated excellent insecticidal activities, highlighting the potential of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide as a base for developing new insecticides .

Corrosion Inhibition

In the field of materials science, particularly in the study of corrosion inhibition, derivatives of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide have been investigated. A study focused on the inhibition performance of these derivatives towards copper corrosion in saline solutions. The findings suggest that these compounds could serve as effective corrosion inhibitors, which is crucial for extending the life of metal components in various industries .

Safety and Hazards

Future Directions

The future directions for the research and development of “N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Given their broad spectrum of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS2/c1-2-16-10-14-13-9(17-10)12-8(15)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOYCYUFAJYARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)

![5-{2-[(3-fluorobenzyl)oxy]phenyl}-3-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B5616137.png)

![methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5616139.png)

![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)

![3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5616143.png)

![N,N-diisopropyl-2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5616146.png)

![2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5616158.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone](/img/structure/B5616161.png)

![4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid](/img/structure/B5616164.png)

![9-ethyl-1-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5616178.png)